2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole
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Overview
Description
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is a heterocyclic compound that combines structural elements from chromene, pyridine, and oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole typically involves the following steps:
Formation of the Chromene Moiety: The chromene structure can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate alkynes or alkenes under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene moiety can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives (e.g., esters or acid chlorides) under dehydrating conditions, often using reagents like phosphorus oxychloride or polyphosphoric acid.
Coupling with Pyridine: The final step involves coupling the chromene-oxadiazole intermediate with a pyridine derivative, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the oxadiazole ring, potentially using reagents like lithium aluminum hydride.
Substitution: The chlorine atom on the chromene ring can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of chromene-oxides or quinones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown promise due to its potential therapeutic properties:
Antimicrobial Activity: Effective against a range of bacterial and fungal pathogens.
Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity: Reduces inflammation in various in vitro and in vivo models.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which can be useful in pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to induce cell cycle arrest or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-3-yl)-1,3,4-oxadiazole: Similar structure but with a pyridin-3-yl group instead of pyridin-4-yl.
2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole: Similar structure but with a pyridin-2-yl group.
2-(6-chloro-2H-chromen-3-yl)-5-(phenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of pyridin-4-yl.
Uniqueness
The uniqueness of 2-(6-chloro-2H-chromen-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-(6-chloro-2H-chromen-3-yl)-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2/c17-13-1-2-14-11(8-13)7-12(9-21-14)16-20-19-15(22-16)10-3-5-18-6-4-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEAEFDWBSAMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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